Benzyl N-[(4-bromophenyl)methyl]carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(4-bromophenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-14-8-6-12(7-9-14)10-17-15(18)19-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCHZXGMHUPTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Strategies for Carbamate (B1207046) Scaffold Construction
The synthesis of the carbamate functional group is a cornerstone of modern organic chemistry, with applications ranging from protecting groups in peptide synthesis to the formation of polymers like polyurethanes. google.comoup.com Traditionally, these syntheses relied on hazardous reagents, prompting the development of safer and more efficient methods.
Exploration of Phosgene-Free and Alternative Carbamate Synthesis Routes
The historical reliance on phosgene (B1210022) and its derivatives for carbamate synthesis has been a significant concern due to the extreme toxicity of these reagents. google.comnih.gov This has driven extensive research into phosgene-free alternatives. A prominent and environmentally benign alternative is the use of carbon dioxide (CO2) as a C1 building block. nih.govnih.gov CO2 is an attractive substitute because it is non-toxic, non-corrosive, non-flammable, and abundant. nih.gov
Several strategies have been developed based on CO2 fixation:
Three-Component Coupling: This method involves the reaction of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate. google.comorganic-chemistry.org This approach is efficient, proceeds under mild conditions, and minimizes side reactions such as N-alkylation. organic-chemistry.org
Reaction with Metal Alkoxides: A facile, one-pot method involves reacting aromatic amines with metal alkoxides, such as titanium methoxide (B1231860) (Ti(OMe)4), in the presence of CO2. oup.comresearchgate.netoup.com This process can rapidly produce N-phenylcarbamates in high yields. researchgate.net
Use of Organic Carbonates: Activated mixed carbonates, such as those derived from p-nitrophenyl chloroformate, serve as effective alkoxycarbonylating agents for amines, providing a low-cost and benign alternative to phosgene-based routes. nih.govacs.org
The table below summarizes key phosgene-free methods for carbamate synthesis.
| Method | Reactants | Key Features | Reference |
|---|---|---|---|
| CO2 Fixation with Alkylating Agents | Amine, CO2, Alkylating Agent, Cesium Carbonate | High yields at ambient temperature and pressure without requiring pressurized CO2. google.com | google.com |
| CO2 Fixation with Metal Alkoxides | Amine, CO2, Titanium Methoxide (Ti(OMe)4) | Facile, one-pot, halogen-free synthesis of aromatic carbamates. researchgate.net | oup.comresearchgate.net |
| Activated Mixed Carbonates | Amine, Alcohol, p-Nitrophenyl Chloroformate, Base | Effective alkoxycarbonylating agents suitable for molecules with multiple functionalities. acs.org | acs.org |
| Hofmann Rearrangement | Primary Carboxamides, Oxidizing Agent (e.g., N-bromoacetamide), Alcohol | Converts amides to carbamates with one less carbon atom. nih.govorganic-chemistry.org | nih.govorganic-chemistry.org |
Mechanistic Investigations of Oxidative Carbonylation in Carbamate Formation
Rhodium-catalyzed systems have also been developed, using oxidants like Oxone, for the synthesis of a wide variety of carbamates from amines, alcohols, and CO under relatively mild conditions. unizar.esnih.gov In-depth mechanistic investigations have been crucial to understanding the specific role of the oxidant in the catalytic cycle. unizar.es
N-Substitution Reactions for Carbamate Functionalization
N-substitution reactions are fundamental to creating the diverse array of carbamates used in various chemical fields. The choice of the amine substrate directly determines the N-substituent on the final carbamate product. These reactions can be broadly understood through the principles of nucleophilic substitution, where the nitrogen atom of the amine acts as a nucleophile. youtube.com
The reactivity in these substitution reactions depends on the substrate and the reaction pathway, which can be categorized as SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution). youtube.com In the context of carbamate synthesis, for example, the reaction of an amine with a chloroformate proceeds via nucleophilic acyl substitution.
Furthermore, carbamates themselves can serve as directing groups for further functionalization of the molecule. The carbamate moiety can direct C-H activation reactions, enabling selective amidation and alkylation at positions ortho to the carbamate group on an aromatic ring. acs.orgacs.org This strategy allows for the late-stage functionalization of complex molecules, demonstrating the versatility of the carbamate group beyond its role as a simple linker or protecting group. acs.org
Synthesis of Benzyl (B1604629) N-[(4-bromophenyl)methyl]carbamate and Structurally Related Analogues
The synthesis of the specific molecule, Benzyl N-[(4-bromophenyl)methyl]carbamate, and its analogues involves the strategic assembly of precursor molecules and their subsequent combination through multi-step pathways.
Design and Optimization of Precursor Molecules
The structure of this compound (Molecular Formula: C15H14BrNO2, Molecular Weight: 320.19 g/mol ) dictates the necessary precursors. sigmaaldrich.comnih.gov The key starting materials required are a source for the benzyl alcohol moiety and a source for the 4-bromobenzylamine (B181089) moiety.
| Precursors for this compound | |
|---|---|
| Component | Potential Precursor Molecule |
| Benzyl Carbamate Moiety | Benzyl chloroformate or Benzyl alcohol chemicalbook.com |
| 4-Bromobenzyl Amine Moiety | 4-Bromobenzylamine or 4-Bromobenzyl bromide bldpharm.com |
The optimization of these precursors is critical for an efficient synthesis. For instance, tert-butyl carbamate protected precursors, such as tert-Butyl 4-(bromomethyl)benzylcarbamate, are often used in multi-step syntheses. bldpharm.comambeed.com The Boc (tert-butoxycarbonyl) protecting group is stable under many reaction conditions but can be easily removed when needed, allowing for the selective unmasking of the amine for the final carbamate formation step.
Multi-Step Synthesis Pathways for Benzene-Based Carbamates
The construction of benzene-based carbamates like the title compound typically follows a multi-step synthetic sequence. researchgate.netresearchgate.netnih.gov These pathways often begin with a commercially available substituted benzene (B151609) and involve a series of functional group interconversions and bond-forming reactions. youtube.com
A plausible synthetic route for this compound could be:
Preparation of the Amine Precursor: Starting from 4-bromotoluene, a benzylic bromination using N-bromosuccinimide (NBS) would yield 4-bromobenzyl bromide. Subsequent reaction with an ammonia (B1221849) source or via a Gabriel synthesis would produce 4-bromobenzylamine.
Carbamate Formation: The final step involves the reaction of 4-bromobenzylamine with a suitable benzylating agent that introduces the carbamate functionality. The most common and direct method is the reaction with benzyl chloroformate in the presence of a base to neutralize the HCl byproduct.
This general approach allows for the synthesis of a wide range of structurally related analogues by simply varying the starting substituted benzene or the alcohol used to create the chloroformate reagent. researchgate.net
Reaction Condition Optimization for Enhanced Yields and Purity
The synthesis of carbamates, including this compound, is subject to optimization to maximize product yield and purity. Key parameters that are typically manipulated include temperature, solvent, reaction time, and the choice of catalyst or base. The purification strategy is also critical for isolating the target compound from unreacted starting materials and byproducts.
General approaches to carbamate synthesis often involve the reaction of an amine with a chloroformate in the presence of a base or the reaction of an isocyanate with an alcohol. orgsyn.orgscirp.org Optimization of these processes involves a systematic variation of conditions. For instance, the choice of base can influence the rate of reaction and the formation of side products. Similarly, the solvent can affect the solubility of reactants and the reaction pathway.
Purification is a crucial final step. While column chromatography is a common and effective method for purifying carbamates, alternative techniques such as crystallization can be employed. orgsyn.orgchemicalbook.com Crystallization is particularly advantageous for large-scale synthesis as it can avoid the need for high-vacuum distillation or extensive chromatography. chemicalbook.com In some cases, a simple workup involving extraction with aqueous solutions (e.g., HCl, NaHCO₃) followed by drying and solvent evaporation can yield a product of high purity, suitable for subsequent steps without further purification. orgsyn.org
Below is an interactive table illustrating a hypothetical optimization study for a generic carbamate synthesis, showcasing how different parameters can be varied to improve the outcome.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Triethylamine | Dichloromethane | 0 to 25 | 4 | 75 | 90 |
| 2 | Pyridine | Dichloromethane | 0 to 25 | 4 | 72 | 88 |
| 3 | Triethylamine | Tetrahydrofuran (B95107) | 0 to 25 | 4 | 80 | 92 |
| 4 | Triethylamine | Dichloromethane | 25 | 2 | 85 | 95 |
| 5 | Diisopropylethylamine | Dichloromethane | 25 | 2 | 88 | 96 |
Advanced Synthetic Approaches for Carbamate Diversification
Curtius Rearrangement and Isocyanate Intermediates in Carbamate Synthesis
The Curtius rearrangement is a powerful and versatile method for synthesizing amines and their derivatives, such as carbamates, from carboxylic acids. nih.govnih.gov The reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate intermediate, with the loss of nitrogen gas. wikipedia.org This isocyanate is a key reactive species that can be trapped by various nucleophiles. nih.gov When the reaction is performed in the presence of an alcohol, a carbamate is formed. Specifically, using benzyl alcohol as the trapping agent yields benzyl carbamates (Cbz-protected amines). nih.govwikipedia.org
Carboxylic Acid → Acyl Azide → Isocyanate → Carbamate
A significant advantage of the Curtius rearrangement is its tolerance for a wide array of functional groups and the complete retention of stereochemistry at the migrating group. nih.govwikipedia.org This makes it highly valuable in the synthesis of complex molecules, including medicinal agents and natural products. nih.govnih.gov The acyl azide intermediate can be generated from a carboxylic acid using reagents like diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. nih.govnih.gov Recent advancements have incorporated this reaction into continuous flow processes, which allows for the safe handling of potentially hazardous azide intermediates and streamlined production of carbamates. beilstein-journals.org
| Reagent for Acyl Azide Formation | Typical Conditions | Reference |
| Diphenylphosphoryl azide (DPPA) | Triethylamine, Benzyl alcohol | nih.gov |
| Sodium Azide (NaN₃) | Preceded by conversion of carboxylic acid to acyl chloride (e.g., with oxalyl chloride) | nih.gov |
| Hydrazine followed by Nitrous Acid | Forms acylhydrazine intermediate first | nih.govwikipedia.org |
Stereoselective Synthesis of Chiral Carbamate Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry, as different stereoisomers can exhibit vastly different biological activities. wikipedia.org The stereoselective synthesis of chiral carbamates can be achieved through several advanced strategies.
One of the most common approaches is the use of a chiral auxiliary . wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Popular auxiliaries include Evans-type oxazolidinones and derivatives of naturally occurring chiral compounds like amino acids and terpenes. sigmaaldrich.comnih.gov
Other notable methods for achieving stereoselectivity include:
Catalytic Asymmetric Synthesis : This involves using a chiral catalyst to control the stereochemical outcome. For instance, copper-catalyzed asymmetric ring-opening reactions of cyclic diaryliodoniums with carbon dioxide and amines have been developed to provide direct access to axially chiral carbamates with high enantioselectivity. rsc.org
| Strategy | Description | Key Feature |
| Chiral Auxiliary | A recoverable chiral molecule is temporarily attached to the substrate to direct a reaction. wikipedia.org | High diastereoselectivity, auxiliary is often recyclable. |
| Asymmetric Catalysis | A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction. rsc.org | High enantioselectivity, atom-economical. |
| Neighboring Group Participation | An adjacent carbamate group assists in the reaction, controlling the stereochemistry at a chiral center. acs.orgacs.org | Intramolecular control, often results in retention of configuration. |
Chemical Reactivity and Transformative Potential of the Carbamate Moiety
Hydrolytic Stability of Carbamate Linkages in Diverse Chemical Environments
The stability of the carbamate linkage is a critical factor in its application, whether as a stable structural component or as a cleavable protecting group. The hydrolytic stability of carbamates, including benzyl carbamates, is highly dependent on factors such as pH, temperature, and the substitution pattern on the carbamate's nitrogen and oxygen atoms. acs.orgnih.govnih.gov
In general, carbamates exhibit considerable stability in neutral and acidic aqueous solutions. organic-chemistry.orgscite.ai However, the rate of hydrolysis increases significantly under basic (alkaline) conditions. researchgate.netresearchgate.netnih.gov This base-catalyzed hydrolysis often proceeds through an elimination-addition (E1cB) mechanism for N-monosubstituted aryl carbamates, involving the formation of an isocyanate intermediate. researchgate.net Temperature also plays a crucial role, with higher temperatures accelerating the rate of degradation across all pH levels. nih.govresearchgate.net
The structure of the carbamate itself is a key determinant of its stability. For example, N,N-disubstituted carbamates are generally more stable towards hydrolysis than their N-monosubstituted counterparts. acs.orgnih.govresearchgate.net
The table below summarizes findings on the stability of various carbamates under different pH conditions, illustrating the general trend of increased lability at higher pH.
| Carbamate Type | pH | Temperature (°C) | **Half-life (t₁/₂) ** | Reference |
| Oxamyl | 8.0 | 25 | ~ 1 day | researchgate.net |
| Ethiofencarb | 8.0 | 25 | < 1 month | researchgate.net |
| Cefoxitin (contains carbamate) | 7.0 | 25 | ~ 27 days | nih.gov |
| N-monosubstituted aryl carbamates | 9.0 | 37 | Variable, significant degradation in 24h | nih.gov |
| N,N-disubstituted carbamates | 7.4 | 37 | Stable in buffer solutions | researchgate.net |
Functional Group Interconversions Involving Benzyl and Bromophenylmethyl Moieties
The benzyl and bromophenylmethyl moieties within this compound offer distinct sites for chemical transformation, allowing for further diversification of the molecular structure.
Transformations of the Benzyl Carbamate Moiety: The benzyl carbamate (Cbz or Z group) is one of the most common amine-protecting groups in organic synthesis. mit.edu Its primary transformation is its cleavage (deprotection) to reveal the free amine. Several methods exist for this purpose:
Hydrogenolysis : This is the most common method, involving catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst). nih.gov This method is clean and efficient.
Acidolysis : Strong acids can cleave the Cbz group, although this is less common.
Lewis Acid-Mediated Cleavage : Reagents like aluminum chloride (AlCl₃) can effect the cleavage of benzyl esters and, by extension, carbamates, often under milder conditions than required for other protecting groups. nih.gov
Transformations of the 4-Bromophenylmethyl Moiety: The reactivity of this part of the molecule is dominated by the aryl bromide and the benzylic position.
Aryl Bromide Reactivity : The bromine atom attached to the phenyl ring is a key functional handle for cross-coupling reactions. It can readily participate in reactions like the Suzuki-Miyaura coupling with boronic acids, allowing for the formation of a new carbon-carbon bond and the introduction of diverse aryl or alkyl groups. The electron-withdrawing nature of the para-bromo substituent can enhance reactivity in such couplings.
Benzylic Position Reactivity : The benzylic carbon (the CH₂ group attached to the brominated ring) is activated. While the C-N bond of the carbamate can be cleaved, the C-Br bond on the aromatic ring is generally unreactive towards typical nucleophilic substitution due to the partial double-bond character from resonance with the benzene ring. vedantu.comyoutube.com Therefore, reactions with nucleophiles are more likely to occur at other positions, such as the benzylic carbon of a benzyl halide, rather than displacing the aromatic bromine. vedantu.comyoutube.comdoubtnut.comdoubtnut.com
| Moiety | Reaction Type | Reagents/Conditions | Product | Reference |
| Benzyl Carbamate | Deprotection (Hydrogenolysis) | H₂, Pd/C | Free Amine | nih.gov |
| Benzyl Carbamate | Deprotection (Lewis Acid) | AlCl₃, Anisole | Free Amine | nih.gov |
| 4-Bromophenyl | Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst, Base | Biaryl derivative |
Spectroscopic Characterization and Structural Elucidation Methodologies
Advanced Spectroscopic Techniques for Benzyl (B1604629) N-[(4-bromophenyl)methyl]carbamate Structure Confirmation
Spectroscopic methods are fundamental to elucidating the structure of Benzyl N-[(4-bromophenyl)methyl]carbamate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HR-MS) offer complementary information that, when combined, provides an unambiguous confirmation of the compound's identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton environments within a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts (δ) and coupling patterns can be accurately predicted based on the analysis of its constituent parts: the benzyl group, the 4-bromobenzyl moiety, and the carbamate (B1207046) linker.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton. The five protons of the unsubstituted benzyl ring would typically appear as a multiplet in the aromatic region (δ 7.30-7.40 ppm). The two benzylic protons of this group (-O-CH₂-Ph) are expected to produce a singlet at approximately δ 5.10 ppm. rsc.org The protons on the 4-bromobenzyl ring system are anticipated to appear as two distinct doublets due to their ortho- and meta-positions relative to the bromine atom, exhibiting a characteristic AA'BB' splitting pattern around δ 7.20-7.50 ppm. The methylene protons adjacent to the nitrogen atom (-NH-CH₂-) would likely be observed as a doublet around δ 4.30 ppm, coupled to the N-H proton. The carbamate N-H proton itself is expected to give a broad singlet or triplet (depending on coupling) around δ 5.0-5.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon (C=O) of the carbamate group is expected to have a characteristic chemical shift in the range of δ 155-157 ppm. mdpi.com The benzylic carbons (-O-CH₂- and -NH-CH₂-) would likely appear around δ 67 ppm and δ 45 ppm, respectively. mdpi.com The carbons of the unsubstituted phenyl ring are expected at approximately δ 128-136 ppm. For the 4-bromophenyl ring, the carbon directly bonded to the bromine atom (C-Br) would be found around δ 121 ppm, while the other aromatic carbons would appear between δ 129 and δ 138 ppm.
Predicted NMR Data for this compound
| Group | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
|---|---|---|
| Carbamate (C=O) | - | ~156 |
| Carbamate (N-H) | ~5.2 (broad s) | - |
| Benzyl (-O-CH₂) | ~5.1 (s) | ~67 |
| Benzyl (Aromatic C-H) | ~7.35 (m) | ~128-136 |
| 4-Bromobenzyl (-NH-CH₂) | ~4.3 (d) | ~45 |
| 4-Bromobenzyl (Aromatic C-H) | ~7.25 (d), ~7.45 (d) | ~129-138 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the carbamate and aromatic functionalities.
The most characteristic absorption is the carbonyl (C=O) stretching vibration of the carbamate group, which typically gives rise to a strong, sharp peak. For related compounds like benzyl carbamate and 4-bromobenzyl carbamate, this peak appears at 1713 cm⁻¹ and 1707 cm⁻¹, respectively. rsc.org Therefore, a strong absorption band in the 1700-1720 cm⁻¹ range is predicted for the target molecule.
Another key feature is the N-H stretching vibration, which is expected to appear as a medium to strong band in the region of 3300-3450 cm⁻¹. rsc.org The exact position is sensitive to hydrogen bonding. Other significant vibrational modes include the C-O and C-N stretching of the carbamate group (typically found between 1000-1350 cm⁻¹) and the characteristic C-H and C=C stretching and bending vibrations of the two aromatic rings.
Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Carbamate | 3300 - 3450 | Medium-Strong |
| Aromatic C-H Stretch | Phenyl Rings | 3030 - 3100 | Medium |
| Aliphatic C-H Stretch | Methylene (-CH₂-) | 2850 - 2960 | Medium |
| C=O Stretch (Amide I) | Carbamate | 1700 - 1720 | Strong |
| Aromatic C=C Stretch | Phenyl Rings | 1450 - 1600 | Medium-Weak |
| C-O Stretch | Carbamate/Ether | 1200 - 1300 | Strong |
| C-N Stretch | Carbamate/Amine | 1000 - 1250 | Medium |
High-Resolution Mass Spectrometry (HR-MS) is an essential technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass. The molecular formula of this compound is C₁₅H₁₄BrNO₂, which corresponds to a calculated monoisotopic mass of 319.02079 Da. nih.gov HR-MS analysis would be expected to confirm this exact mass, providing strong evidence for the compound's identity.
In addition to exact mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org When subjected to ionization (e.g., electron impact), the molecular ion (M⁺˙) of this compound will break apart into smaller, characteristic fragments. The fragmentation is often dictated by the stability of the resulting ions. libretexts.org
Key fragmentation pathways would likely involve cleavage at the bonds adjacent to the carbamate group.
Benzylic Cleavage: Cleavage of the benzyl-oxygen bond can generate the highly stable tropylium ion ([C₇H₇]⁺) at a mass-to-charge ratio (m/z) of 91.
4-Bromobenzyl Cleavage: Cleavage of the N-CH₂ bond can produce the 4-bromobenzyl cation ([C₇H₆Br]⁺), which would give rise to a characteristic isotopic pattern at m/z 169 and 171 due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Decarboxylation: Loss of carbon dioxide (CO₂) is a common fragmentation pathway for carbamates, which would result in an [M - 44]⁺˙ ion.
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Structure | m/z (Mass/Charge) |
|---|---|---|
| Molecular Ion | [C₁₅H₁₄BrNO₂]⁺˙ | 319/321 |
| 4-Bromobenzyl Cation | [C₇H₆Br]⁺ | 169/171 |
| Benzyl Cation/Tropylium Ion | [C₇H₇]⁺ | 91 |
X-ray Crystallographic Analysis for Solid-State Structural Determination
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. For carbamate derivatives, several crystallization techniques are commonly employed. Slow evaporation of a saturated solution is a straightforward method. unifr.ch Another common approach is cooling crystallization, where a saturated solution at a higher temperature is slowly cooled, reducing the solubility of the compound and promoting crystal growth. Solvent layering or vapor diffusion techniques are also highly effective, particularly when only small amounts of the compound are available. unifr.ch In this method, the compound is dissolved in a good solvent, and a miscible "anti-solvent" (in which the compound is insoluble) is slowly introduced, either by layering or vapor diffusion, to induce crystallization. mdpi.comunifr.ch The choice of solvent is crucial and often determined empirically; common solvents for carbamates include alcohols (methanol, ethanol), esters (ethyl acetate), and chlorinated solvents. The presence of hydrogen-bonding groups, such as the N-H in the carbamate moiety, can facilitate the formation of well-ordered crystal lattices.
While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as methyl N-(4-bromophenyl)carbamate, provides valuable insights into the expected geometric parameters.
In such structures, the carbamate functional group is typically planar or nearly planar. The C-N bond within the carbamate group exhibits partial double bond character due to resonance, resulting in a bond length that is shorter than a typical C-N single bond. Similarly, the C=O bond length is a key parameter. A comparison between experimentally determined bond lengths from X-ray crystallography and those calculated using theoretical methods (like Density Functional Theory, DFT) is a standard practice for structural validation. researchgate.net Discrepancies between experimental (solid-state) and theoretical (gas-phase) data can often be attributed to intermolecular forces in the crystal lattice, such as hydrogen bonding. researchgate.net
In the crystal structure of this compound, it is expected that intermolecular N-H···O=C hydrogen bonds would be a dominant feature, linking molecules into chains or more complex networks. The dihedral angle between the plane of the carbamate group and the planes of the two aromatic rings would also be a key structural descriptor.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Benzyl carbamate |
| 4-Bromobenzyl carbamate |
Conformational Analysis in Crystalline States
A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of publicly available single-crystal X-ray diffraction data for this compound. Consequently, a detailed experimental analysis of its conformation in the crystalline state, including specific bond lengths, bond angles, and torsion angles, cannot be presented at this time.
Structural elucidation through techniques such as X-ray crystallography is fundamental to understanding the precise three-dimensional arrangement of molecules in a solid state. This analysis provides critical insights into the molecule's conformational preferences, which are influenced by intramolecular forces, such as steric hindrance and electronic effects, as well as intermolecular interactions, including hydrogen bonding and crystal packing forces.
While experimental data for the title compound is not available, the conformational analysis of chemically related carbamate structures can offer general insights. For instance, studies on similar aromatic carbamates have characterized the planarity of the carbamate group and the relative orientations of the aromatic rings. However, without specific crystallographic data for this compound, any discussion of its solid-state conformation would be speculative and fall outside the scope of this fact-based article.
Further research involving the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis is required to definitively determine the conformational properties of this compound in the crystalline phase. Such a study would provide the precise geometric parameters that govern its solid-state structure.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Investigations of Benzyl (B1604629) N-[(4-bromophenyl)methyl]carbamate
Quantum chemical methods are at the forefront of molecular modeling, allowing for a detailed exploration of a compound's behavior at the atomic and electronic levels.
Density Functional Theory (DFT) is a robust method used to investigate the electronic properties of molecules. For a compound like Benzyl N-[(4-bromophenyl)methyl]carbamate, DFT calculations, often using hybrid functionals such as B3LYP with basis sets like 6-31+G(d) or 6-311+G(d,p), can determine the optimized molecular geometry and predict its reactivity. scirp.org These calculations are typically performed using software packages like Gaussian. scirp.orgscirp.org The theory allows for the determination of various electronic properties by analyzing the electron density, providing a foundational understanding of the molecule's stability and chemical behavior.
The flexibility of the carbamate (B1207046) linkage and the rotation of the phenyl rings mean that this compound can exist in multiple conformations. Conformational analysis is used to identify the most stable three-dimensional arrangements of the molecule by calculating the potential energy of different rotational isomers (rotamers). By systematically rotating bonds and calculating the corresponding energy, a potential energy surface can be mapped. The structures that correspond to energy minima on this surface are the most stable conformers. mdpi.comnih.gov This analysis is critical for understanding how the molecule's shape influences its interactions and properties. For instance, the dihedral angle between the 4-bromophenyl ring and the rest of the molecule is a key parameter determined in such studies. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. dergipark.org.tr The MEP map displays the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge. For this compound, red areas would signify regions of negative potential, typically around electronegative atoms like oxygen and bromine, which are susceptible to electrophilic attack. Blue areas indicate positive potential, usually around hydrogen atoms, highlighting sites for nucleophilic attack. Analysis of Mulliken atomic charges, derived from computational methods, provides a quantitative measure of the partial charge on each atom, further clarifying the charge distribution. dergipark.org.tr
Table 1: Illustrative Mulliken Atomic Charges for Key Atoms in a Carbamate Structure
| Atom | Element | Illustrative Partial Charge (a.u.) |
| Carbonyl Carbon | C | +0.55 |
| Carbonyl Oxygen | O | -0.45 |
| Nitrogen | N | -0.30 |
| Bromine | Br | -0.15 |
Note: This data is illustrative and represents typical charge distributions found in similar molecules. Actual values for this compound would require specific calculations.
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.tr A smaller gap suggests the molecule is more reactive. For this compound, the spatial distribution of these orbitals would reveal which parts of the molecule are most involved in electronic transitions and chemical reactions.
Table 2: Representative Frontier Orbital Energies for a Carbamate Derivative
| Orbital | Energy (eV) | Implication for Reactivity |
| HOMO | -6.8 | Region of electron donation |
| LUMO | -1.2 | Region of electron acceptance |
| Gap | 5.6 | Indicator of chemical stability |
Note: This data is representative. The precise HOMO-LUMO energies for this compound would be determined through specific quantum chemical calculations.
Solvation Models and Aggregation Phenomena in Carbamate Systems
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved.
To accurately model a molecule's behavior in solution, computational methods must account for the effects of the solvent. This is often achieved through two main types of solvation models. scirp.org
Implicit Solvent Models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. scirp.orgmdpi.com This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's structure and properties. scirp.org
Explicit Solvent Models involve surrounding the solute molecule with a number of individual solvent molecules. This method is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding.
These models are essential for comparing theoretical predictions with experimental data, which are almost always obtained in solution. They can predict how properties like conformational stability and reactivity change in different solvent environments. scirp.org
Computational Studies of Aggregation States of Carbamate Synthetic Intermediates
The synthesis of carbamates, including this compound, often involves the use of organometallic reagents, such as lithiated carbamates, which are known to exist as aggregates in solution. cuny.edulongdom.orgcuny.edu Understanding the aggregation state of these synthetic intermediates is paramount as it directly influences their reactivity and the stereochemical outcome of the reaction. cuny.edu Computational quantum chemistry has proven to be an invaluable tool for elucidating the structures of these transient species in both the gas phase and in various solvents. longdom.orgcuny.edu
Studies on analogous lithium carbamates have shown that they can form a variety of aggregates, including monomers, dimers, and tetramers, with the specific form being dependent on steric hindrance and the solvent used. longdom.org For instance, computational studies on sterically hindered lithium phenyl carbamates have indicated that they are likely to exist predominantly as monomers when solvated in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). longdom.orgcuny.edu In contrast, in the gas phase, which can approximate non-polar solvent conditions, higher aggregates such as dimers are more probable. longdom.org
The aggregation state is a delicate balance of intermolecular forces, including the coordination of the lithium cation with the oxygen and nitrogen atoms of the carbamate. cuny.edu Different isomeric forms of these aggregates can also exist, further complicating the reactive landscape. cuny.edu Computational models have been instrumental in predicting the most stable aggregation states and have provided insights into how the choice of solvent can modulate this equilibrium, thereby guiding the synthetic chemist in optimizing reaction conditions. longdom.org
Table 1: Calculated Aggregation States of a Model Lithium Carbamate Intermediate
| Aggregate | Phase/Solvent | Predominant Form | Reference |
|---|---|---|---|
| LiCH₂OCON(CH₃)₂ | Gas Phase | Tetramer | longdom.org |
| LiCHPhOCON(CH₃)₂ | Gas Phase | Dimer | longdom.org |
| LiCHPhOCON(CH₃)₂ | Ether/THF | Monomer | longdom.orgcuny.edu |
Molecular Dynamics Simulations for Dynamic Behavior and Ligand-Target Interactions
For example, in a study of novel isoindolin-1-one (B1195906) derivatives, which include carbamate moieties, molecular docking and MD simulations were employed to investigate their binding to the GABAA receptor. acs.org Such simulations can predict the binding pose of the ligand within the active site of the protein and assess the stability of the ligand-protein complex over time. acs.org These computational techniques provide atomic-level insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand binding and affinity.
The general workflow for such a study involves initially docking the carbamate molecule into the binding site of a target protein, for which a three-dimensional structure is available (e.g., from X-ray crystallography or cryo-electron microscopy). The most promising docked poses are then subjected to MD simulations, where the system is allowed to evolve over time, typically on the nanosecond to microsecond timescale. The trajectories from these simulations are then analyzed to determine the stability of the binding mode and to calculate binding free energies. This information is invaluable for the rational design and optimization of new therapeutic agents.
Validation and Benchmarking of Computational Models with Experimental Spectroscopic and Structural Data
The reliability of computational models is contingent upon their validation against experimental data. For molecules like this compound, this involves comparing calculated properties with those determined through spectroscopic and structural techniques. scirp.orgresearchgate.netscirp.org
A common practice is the comparison of calculated vibrational frequencies with experimental infrared (IR) spectra. scirp.orgscirp.org Computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are used to calculate the vibrational modes of the molecule. scirp.orgresearchgate.netscirp.org These theoretical frequencies are often scaled to correct for approximations in the computational methods and the anharmonicity of the real system. scirp.org The close agreement between the scaled calculated frequencies and the experimental IR peak positions provides confidence in the accuracy of the computed molecular geometry and electronic structure. scirp.org
Similarly, calculated structural parameters, such as bond lengths and angles, can be benchmarked against data obtained from single-crystal X-ray diffraction. researchgate.net For instance, in a study on ethyl benzyl carbamates, the geometric parameters of a synthesized compound were compared with those obtained from computational optimizations using various levels of theory. researchgate.net This direct comparison allows for the assessment of the performance of different computational methods in reproducing the real-world structure of the molecule. Experimental NMR data, such as the chemical shifts of a related benzyl carbamate derivative, also serve as a crucial validation point for computational models. mdpi.com
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Model Benzyl Carbamate
| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated (HF/6-31+G(d)) (cm⁻¹) | Reference |
|---|---|---|---|
| N-H stretch | 3328.56 | 3460.9 | scirp.org |
| C-H stretch (aromatic) | Not specified | 3030-3090 | scirp.org |
| C-H stretch (aliphatic) | 2977.59, 2922.50 | 2900-3000 | scirp.org |
| C=O stretch | 1695.83 | 1732.5 | scirp.org |
Biological Activity and Mechanistic Insights
General Mechanisms of Action of N-Substituted Carbamates in Enzyme Inhibition
N-substituted carbamates are a well-established class of enzyme inhibitors, renowned for their specific mechanism of action against serine hydrolases.
The primary mechanism by which carbamates exert their biological effects is through the inhibition of cholinesterases, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.gov These enzymes are crucial for hydrolyzing the neurotransmitter acetylcholine (B1216132) in synaptic clefts, thereby terminating the nerve signal. nih.gov Carbamate (B1207046) inhibitors function by interrupting this process, leading to an accumulation of acetylcholine. nih.gov
Most carbamates are classified as pseudo-irreversible inhibitors. nih.gov This mode of inhibition involves the formation of a covalent bond with the enzyme, which is significantly more stable than the natural acetylated enzyme intermediate formed with acetylcholine. nih.gov The inhibition process is time-dependent, meaning the degree of inhibition increases with the duration of exposure. mdpi.com While the inhibition is robust, it is not permanent; the enzyme can be slowly regenerated through hydrolysis, a process known as decarbamylation. The rate of this regeneration is dependent on the specific chemical structure of the carbamate's N-substituents. mdpi.com In some specific cases, such as with certain phenothiazine (B1677639) carbamates, the inhibition of BChE can be reversible, driven by non-covalent interactions rather than covalent bond formation. nih.gov
The effectiveness of carbamates stems from their structural similarity to acetylcholine, which allows them to act as pseudosubstrates (or slow substrates) for cholinesterases. nih.gov They enter the enzyme's active site and are processed in a manner analogous to the natural substrate. The carbamate moiety is recognized by the catalytic triad (B1167595) of the enzyme, initiating the inhibitory reaction.
These compounds are active site-directed, meaning they are specifically designed to interact with the catalytic machinery of the target enzyme. By competing with acetylcholine for binding to the active site, they effectively block the enzyme's normal function.
The inhibition process begins with a nucleophilic attack from the hydroxyl group of the catalytic serine residue on the electrophilic carbonyl carbon of the carbamate inhibitor. This reaction forms a transient, high-energy tetrahedral intermediate. mdpi.com
This intermediate then rapidly collapses. The alcohol or phenol (B47542) portion of the carbamate is released as a leaving group, while the carbamoyl (B1232498) moiety remains covalently bonded to the serine residue, forming a stable carbamylated enzyme. This carbamylated enzyme is inactive because the catalytic serine is blocked. The subsequent hydrolysis of this covalent complex (decarbamylation) is a very slow process, resulting in a prolonged inhibition of the enzyme's activity.
Investigation of Benzyl (B1604629) N-[(4-bromophenyl)methyl]carbamate in Biological Systems
While extensive research exists on the carbamate class, specific experimental data on the biological activity of Benzyl N-[(4-bromophenyl)methyl]carbamate is not widely available in the reviewed scientific literature. However, based on structure-activity relationship studies of analogous N-substituted benzyl carbamates, a scientifically informed projection of its potential activity can be made. nih.gov
Studies on structurally similar benzene-based carbamates indicate that this class of compounds often exhibits a stronger inhibitory potency against BChE compared to AChE. nih.gov The benzyl carbamate core, combined with various N-substituents, has been shown to produce effective cholinesterase inhibitors. For instance, certain benzyl carbamate derivatives have demonstrated inhibitory concentrations (IC₅₀) in the micromolar range, with some achieving potency comparable to established drugs like galanthamine. nih.gov
The nature of the substituent on the nitrogen atom is critical in determining both the potency and selectivity of inhibition. mdpi.com The (4-bromophenyl)methyl group in the target compound would be expected to form interactions within the active site gorge of the cholinesterases, influencing its binding affinity and selectivity profile. Research on related compounds suggests that molecules with a benzyl carbamate framework can achieve a high selectivity index for BChE. nih.gov
Below is a table of inhibitory activity for structurally related benzyl carbamates, illustrating the potential of this chemical class.
| Compound Name | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Source |
| Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate | > 100 | 20.3 | nih.gov |
| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate | 28.5 | 11.2 | nih.gov |
| Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate | 47.37 | 105.82 | |
| This table is for illustrative purposes, showing data for structurally similar compounds, as specific data for this compound is not available in the cited literature. |
Beyond cholinesterases, the carbamate scaffold has been explored for its potential to inhibit other enzymes, highlighting its versatility in drug design.
One notable target is the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of amyloid-β peptides in Alzheimer's disease. A study investigating benzyl carbamates of 4-aminosalicylanilides found that one such compound, benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate, was capable of inhibiting BACE1 activity by approximately 28% at a concentration of 10 µM. This suggests that benzyl carbamate derivatives may possess activity against non-cholinesterase targets relevant to neurodegenerative diseases.
Furthermore, the carbamate functional group is a known pharmacophore that can interact with other enzyme classes. For example, various carbamate derivatives have been designed as inhibitors of cysteine proteases.
Intermolecular Interactions and Binding Site Analysis
The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. For carbamate-containing compounds, these interactions are often a delicate balance of hydrogen bonding, hydrophobic interactions, and other non-covalent forces that dictate the molecule's affinity and specificity for its target enzyme.
Role of Hydrogen Bonding in Carbamate-Enzyme Binding
The carbamate moiety (–OCONH–) is a significant structural feature capable of participating in hydrogen bonding, a key interaction for the binding of inhibitors to enzyme active sites. nih.gov The carbamate group contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the carbonyl and ester oxygens), allowing for multiple potential interactions with amino acid residues in an enzyme's binding pocket.
While direct studies on the binding of this compound are not available in the reviewed literature, insights can be drawn from related structures. For instance, in studies of various carbamate-based enzyme inhibitors, the carbamate group is frequently observed to form crucial hydrogen bonds with the enzyme's active site. nih.gov These interactions are critical for the proper orientation and stabilization of the inhibitor within the binding pocket, which is a prerequisite for effective enzyme inhibition.
In a study of a related compound containing a 4-bromophenyl group, benzyl 4-(((4-bromophenyl)sulfonamido)methyl)cyclohexane-1-carboxylate, docking studies with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) revealed significant intermolecular interactions. ijcce.ac.ir The molecule was found to interact with key amino acid residues in the active site of the enzymes, such as Tyr334, Asp72, His440, and Trp84 in AChE. ijcce.ac.ir These interactions included hydrogen bonding and pi-pi stacking, highlighting the importance of both the aromatic rings and the hydrogen-bonding capable groups for binding. ijcce.ac.ir Although this compound is a sulfonamide, the principles of interaction of the 4-bromophenyl moiety and the potential for hydrogen bonding from other parts of the molecule provide a valuable model for how this compound might interact with similar enzymatic targets.
The following table summarizes the types of interactions observed for a related compound, illustrating the potential binding modes.
| Interaction Type | Interacting Residues (in AChE) |
| Hydrogen Bonding | Asp72 |
| Pi-Pi Interactions | His440, Trp84 |
| Data inferred from studies on benzyl 4-(((4-bromophenyl)sulfonamido)methyl)cyclohexane-1-carboxylate ijcce.ac.ir |
Influence of Hydrophilic and Lipophilic Properties on Biological Activity and Bioavailability
The balance between hydrophilicity (water-loving) and lipophilicity (fat-loving) is a critical determinant of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), which collectively influence its bioavailability and biological activity. mdpi.com
Carbamates, as a class of compounds, can have their hydrophilic and lipophilic properties tuned by modifying the substituents on the nitrogen and oxygen atoms. mdpi.com Generally, the carbamate core itself contributes a degree of polarity, while the benzyl and 4-bromophenylmethyl groups in this compound would be expected to confer significant lipophilicity.
A study on a series of fluorinated benzyl carbamates of 4-aminosalicylanilides demonstrated the impact of substituents on the lipophilicity of the molecules. mdpi.com The lipophilicity was experimentally determined using reversed-phase high-performance liquid chromatography. The results showed that even small changes to the aromatic rings, such as the addition of fluorine atoms, could significantly alter the lipophilicity of the benzyl carbamate derivatives. mdpi.com This highlights the sensitivity of this property to structural modifications.
The lipophilicity of a compound is often a prerequisite for its ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system activity. mdpi.com A study on substituted benzyl N-phenylcarbamates found that the partition coefficients (Pow), a measure of lipophilicity, were in a range that suggested good potential for transport across the blood-brain barrier. arkat-usa.org
The table below shows the experimentally determined lipophilicity (log k and log D7.4) for a series of related benzyl carbamate compounds, illustrating the range of lipophilicities that can be achieved within this class of molecules.
| Compound | log k | log D7.4 |
| Benzyl {4-[(2,6-difluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate | 1.159 | 1.159 |
| Benzyl {3-hydroxy-4-[(3,4,5-trifluorophenyl)carbamoyl]phenyl}carbamate | 1.396 | 1.396 |
| Benzyl [3-hydroxy-4-(phenylcarbamoyl)phenyl]carbamate | 1.258 | 1.258 |
| Data from a study on fluorinated benzyl carbamates of 4-aminosalicylanilides mdpi.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Ligand-Based Structure-Activity Relationship Approaches
Ligand-based drug design methodologies are instrumental when the three-dimensional structure of the biological target is unknown or to complement receptor-based studies. These approaches analyze a set of molecules with known activities to derive a model that predicts the activity of novel compounds.
Comparative Molecular Surface Analysis (CoMSA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique that correlates the steric and electrostatic fields of a molecule with its biological activity. For carbamate-based cholinesterase inhibitors, CoMSA helps in understanding how the shape and electronic properties of the molecule influence its inhibitory potency. nih.govnih.gov
In studies of proline-based carbamates, CoMSA has been employed to characterize the structure-inhibitory potency, considering electronic, steric, and lipophilic properties. nih.gov This analysis provides insights into how variations in the molecular surface, influenced by different substituents, can modulate the inhibitory efficiency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For a series of benzene-based carbamates, CoMSA was used to gain insight into the electronic and steric factors that govern their ability to inhibit these enzymes. nih.gov
| Parameter | Significance in CoMSA for Carbamate (B1207046) Inhibitors |
| Steric Fields | Defines regions where bulky groups increase or decrease activity. |
| Electrostatic Fields | Maps areas where positive or negative potentials are favorable for activity. |
| Lipophilicity | Relates the compound's hydrophobicity to its ability to interact with the target. |
This table illustrates the key parameters in CoMSA and their relevance to carbamate inhibitors, based on studies of analogous compounds. nih.govnih.gov
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For carbamate inhibitors of cholinesterases, pharmacophore models have been successfully generated to guide the design of new, potent compounds. nih.govscilit.comtandfonline.com
A typical pharmacophore model for carbamate-type AChE inhibitors consists of several key features. For instance, a five-feature model was developed based on 25 carbamate compounds, which included a hydrogen bond acceptor (HBA), a ring aromatic (RA) feature, a positive ionizable (PI) feature, and two hydrophobic (HYD) regions. tandfonline.com The presence of a hydrophobic region near the positive ionizable feature was identified as a crucial characteristic for differentiating between enantiomers. tandfonline.com The probability-guided pharmacophore mapping procedure, based on iterative variable elimination, is also used to determine the spatial distribution of important steric and electrostatic factors. nih.gov
| Pharmacophore Feature | Description | Importance for Carbamate Inhibitors |
| Hydrogen Bond Acceptor (HBA) | Typically an oxygen or nitrogen atom that can accept a hydrogen bond. | Essential for interaction with amino acid residues in the enzyme's active site. |
| Hydrophobic Group (HYD) | A nonpolar group that interacts with hydrophobic pockets in the target protein. | Crucial for anchoring the inhibitor in the active site. |
| Aromatic Ring (RA) | A planar, cyclic, aromatic moiety. | Important for π-π stacking interactions with aromatic residues like tryptophan. |
| Positive Ionizable (PI) | A group that can be protonated at physiological pH. | Facilitates interaction with the peripheral anionic site (PAS) of cholinesterases. |
This table outlines the common pharmacophoric features identified for carbamate-based cholinesterase inhibitors. nih.govtandfonline.com
The electronic and steric properties of substituents on the aromatic rings of carbamate inhibitors play a significant role in their biological potency. In a series of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines, small changes in substituents on the benzyl (B1604629) ring had a profound effect on their affinities for serotonin (B10506) receptors. ku.dk
For cholinesterase inhibitors, electron-withdrawing groups like chloro, fluoro, and nitro moieties on the phenyl ring can enhance potency, particularly at the ortho and para positions. semanticscholar.org Conversely, electron-donating groups such as methoxy (B1213986) can also lead to favorable potency, for instance, when placed at the meta position. semanticscholar.org In another study on benzene-based carbamates, methyl-substituted compounds generally showed lower inhibitory ability compared to their phenyl or benzyl counterparts, and the presence of a hydrophilic electron-donating methoxy group resulted in weaker inhibitors. nih.gov The presence of a bromine atom, as in Benzyl N-[(4-bromophenyl)methyl]carbamate, can contribute to both the steric bulk and the electronic nature of the molecule, potentially influencing its binding affinity.
The length and nature of the alkyl chain connecting different parts of a carbamate inhibitor can significantly modulate its activity. In a series of 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-ones, increasing the length of the alkoxy chain was a key structural modification investigated. colab.ws The presence of bulky hydrophobic groups, such as an adamantyl moiety, has also been explored in the design of N-heterocyclic carbene palladium complexes with cholinesterase inhibitory activity. researchgate.net These bulky groups can influence the binding mode and interactions within the enzyme's active site. Computational studies have highlighted that steric constraints and the presence of bulky carbamate warheads can be problematic, preventing the molecule from reaching and carbamoylating the catalytic serine residue in cholinesterases. chemrxiv.org
Receptor-Dependent Structure-Activity Relationship Approaches
Receptor-dependent approaches utilize the known 3D structure of the biological target to understand ligand-receptor interactions and to guide the design of more effective inhibitors.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is widely used to elucidate the binding modes of carbamate inhibitors with cholinesterases and other targets. researchgate.netnih.govnih.govnih.gov
Docking studies of potent AChE/BChE inhibitors have revealed that hydrophobic interactions with amino acid residues such as Gln119, Asp70, Pro285, Thr120, and Trp82 are predominant. nih.gov Hydrogen bond interactions, particularly with Thr120, and π-stacking interactions with Trp82 have also been identified as crucial for binding. nih.gov In the case of tacrine-carbamate derivatives, covalent docking was employed to determine the binding modes at the active sites of cholinesterase enzymes, as carbamates can act as pseudo-irreversible inhibitors. nih.gov For a series of aporphine-benzylpyridinium conjugates, molecular docking and molecular dynamics simulations helped to understand the binding of the compounds in the enzyme pocket, revealing that different orientations of enantiomers can lead to variations in inhibitory activity. acs.org
Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models
There are no published Quantitative Structure-Activity Relationship (QSAR) models specifically developed or validated for a series of compounds that includes this compound. QSAR studies are prevalent in medicinal chemistry for optimizing lead compounds by correlating physicochemical properties with biological activity. mdpi.com For instance, QSAR models have been developed for various classes of compounds, including benzoylaminobenzoic acid derivatives and benzoxazepine derivatives, to guide the design of more potent inhibitors or modulators. nih.govnih.gov These studies highlight the importance of parameters like hydrophobicity, molar refractivity, and aromaticity in determining the inhibitory activity of compounds. nih.gov However, the absence of a specific data set and biological activity measurements for this compound and its close analogs precludes the development of such a model.
Stereochemical Aspects of Carbamate Activity
The influence of stereochemistry on the biological activity of therapeutic agents is a critical aspect of drug design. However, specific research into the stereochemical aspects of this compound activity is not documented in the available scientific literature.
Influence of Chiral Centers on Biological Potency and Selectivity
This compound is an achiral molecule as it does not possess a chiral center. Therefore, there are no stereoisomers, and the influence of chiral centers on its biological potency and selectivity is not applicable. For other chiral carbamate-containing compounds, the stereochemistry can be crucial for biological activity, with different enantiomers often exhibiting significantly different potencies and selectivities.
Comparative Studies of Optically Pure Stereoisomers
As this compound is an achiral compound, there are no optically pure stereoisomers to compare. Consequently, no comparative studies have been conducted.
Future Research Directions and Advanced Applications
Rational Design and Synthesis of Novel Benzyl (B1604629) N-[(4-bromophenyl)methyl]carbamate Analogues with Enhanced Biological Profiles
The future development of Benzyl N-[(4-bromophenyl)methyl]carbamate hinges on the rational design and synthesis of new analogues with superior biological efficacy. The inherent stability of the carbamate (B1207046) group, which makes it an effective peptide bond surrogate, allows for broad structural modifications to modulate pharmacokinetic and pharmacodynamic properties. acs.orgnih.gov
Future synthetic strategies will likely focus on modifying both the benzyl and the 4-bromophenyl moieties. For instance, introducing different substituents on the phenyl rings could significantly alter the compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets. Research has shown that even minor structural changes, such as altering the position or nature of a halogen atom, can lead to substantial differences in biological activity. mdpi.com The synthesis of a library of analogues with variations in these positions will be crucial for establishing comprehensive Structure-Activity Relationships (SAR). acs.org
Moreover, replacing the benzyl or phenyl groups with other aromatic or heterocyclic systems could unlock novel biological activities. The synthesis of such analogues can be achieved through established methods for carbamate formation, including the reaction of the corresponding amine with a suitable chloroformate or the Curtius rearrangement of an acyl azide (B81097). nih.govorganic-chemistry.org
Table 1: Examples of Structurally Related Carbamate Derivatives and Their Biological Activities
| Compound Name | Structure | Reported Biological Activity | Reference(s) |
|---|---|---|---|
| Rivastigmine | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitor for Alzheimer's disease. | acs.orgmdpi.com | |
| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | Potent and selective Butyrylcholinesterase (BChE) inhibitor. | nih.gov | |
| 3-(4-phenyl-piperazin-1-ylmethyl)-phenyl phenylcarbamate | Active Butyrylcholinesterase (BChE) inhibitor. | nih.gov |
Integration of Advanced Computational Approaches in Carbamate Drug Discovery and Optimization
Computational chemistry and in-silico modeling are indispensable tools for accelerating the drug discovery process, and their application to carbamate research is a significant future direction. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations can provide deep insights into how analogues of this compound might interact with biological targets. nih.govnih.gov
QSAR studies can establish a mathematical relationship between the chemical structures of a series of carbamate analogues and their biological activities. youtube.com By analyzing various molecular descriptors (e.g., electronic, thermodynamic, and steric properties), researchers can build predictive models that guide the design of new compounds with enhanced potency. nih.govyoutube.comresearchgate.net
Molecular docking allows for the visualization and evaluation of the binding poses of carbamate ligands within the active site of a target protein. nih.govnih.gov This technique can predict binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological function. nih.govnih.gov For example, docking studies could be used to screen a virtual library of this compound derivatives against a specific enzyme or receptor to prioritize candidates for synthesis and biological testing.
Molecular dynamics (MD) simulations can further validate the stability of the ligand-protein complex predicted by docking. nih.gov By simulating the dynamic behavior of the complex over time, MD can provide a more realistic understanding of the binding stability and conformational changes, offering crucial information for lead optimization. mdpi.com
Table 2: Application of Computational Methods in Carbamate Drug Design
| Computational Method | Application in Drug Discovery | Potential Insights for Carbamate Analogues | Reference(s) |
|---|---|---|---|
| QSAR | Predicts biological activity based on chemical structure. | Guide the design of new analogues with improved potency and selectivity. | nih.govyoutube.com |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a target protein. | Identify key interactions and prioritize compounds for synthesis. | nih.govnih.govmdpi.com |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assess the stability of the ligand-receptor complex and understand dynamic interactions. | mdpi.comnih.gov |
Exploration of Novel Biological Targets and Extended Therapeutic Applications for Carbamate Derivatives
While carbamates are well-known for their role as cholinesterase inhibitors in the treatment of conditions like Alzheimer's disease and myasthenia gravis, the therapeutic potential of this chemical class is far broader. acs.orgresearchgate.net Future research should aim to screen this compound and its newly synthesized analogues against a diverse range of biological targets to uncover novel therapeutic applications. nih.gov
Recent studies have highlighted the potential of carbamate derivatives as:
Anticancer agents: Some carbamates have shown efficacy in targeting various mechanisms involved in cancer progression. nih.govresearchgate.net
Antimicrobial agents: The carbamate scaffold has been incorporated into molecules with antibacterial, antifungal, and antiviral properties. researchgate.netepa.gov
Enzyme inhibitors: Beyond cholinesterases, carbamates have been designed to inhibit other enzymes, such as proteases and lipases, which are implicated in various diseases. acs.orgnih.gov For instance, certain flavonoid carbamate hybrids have been identified as dual inhibitors of acetylcholinesterase and monoacylglycerol lipase. nih.gov
The unique structural features of this compound, including the presence of a bromine atom which can influence binding and lipophilicity, make it an interesting candidate for screening in these expanded therapeutic areas. mdpi.com High-throughput screening of this compound and its derivatives against various cell lines and enzyme assays could lead to the identification of novel lead compounds for diseases with unmet medical needs.
Table 3: Potential and Emerging Biological Targets for Carbamate Derivatives
| Target Class | Specific Examples | Therapeutic Area | Reference(s) |
|---|---|---|---|
| Hydrolases | Acetylcholinesterase, Butyrylcholinesterase, Monoacylglycerol Lipase | Neurodegenerative Diseases | acs.orgnih.gov |
| Proteases | HIV-1 Protease, Cysteine Proteases | Antiviral, Various | acs.org |
| Deubiquitinases | USP1/UAF1 | Oncology | acs.org |
Development of Sustainable and Ecologically Friendly Synthetic Routes for Carbamate Production
The principles of green chemistry are increasingly important in pharmaceutical manufacturing. A key area for future research is the development of sustainable and environmentally benign methods for synthesizing this compound and its analogues. rsc.org
Traditional methods for carbamate synthesis often rely on hazardous reagents like phosgene (B1210022) and its derivatives, or isocyanates. nih.govacs.org Modern research is focused on creating safer and more efficient alternatives. rsc.org Promising green approaches include:
Carbon Dioxide (CO2) as a C1 source: Utilizing CO2, an abundant and non-toxic renewable resource, as a building block for the carbamate carbonyl group is a highly attractive green alternative. nih.govrsc.org
Catalytic Processes: The development of efficient catalytic systems, for instance, using nickel-based catalysts, can enable the synthesis of carbamates from amines, alcohols, and CO2 under milder conditions. nih.gov
Solvent-Free and Efficient Protocols: Methodologies that operate without solvents or use environmentally friendly solvents, and which proceed with high atom economy, are being developed. One such protocol uses sodium cyanate, an alcohol/phenol (B47542), and trichloroacetic acid in a solvent-free reaction. bohrium.com
One-Pot Syntheses: Designing one-pot reactions, such as the direct conversion of Boc-protected amines to carbamates, can reduce waste, save energy, and simplify purification processes. researchgate.netnih.gov
Applying these sustainable methodologies to the production of this compound would not only reduce the environmental impact but could also lead to more cost-effective and scalable manufacturing processes.
Table 4: Comparison of Synthetic Routes for Carbamates
| Method | Reagents | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|
| Traditional (Phosgene) | Phosgene/derivatives, Amine, Alcohol | Well-established | Highly toxic reagents, harsh conditions | nih.gov |
| Traditional (Isocyanate) | Isocyanate, Alcohol | Generally high yield | Isocyanates can be toxic and moisture-sensitive | nih.govacs.org |
| Green (CO2-based) | Amine, Alcohol, CO2, Catalyst | Uses renewable feedstock, non-toxic | May require pressure and specialized catalysts | nih.govrsc.org |
Q & A
Q. What are the validated synthetic routes for Benzyl N-[(4-bromophenyl)methyl]carbamate, and how can reaction yields be optimized?
Answer: The compound is synthesized via carbamate formation reactions. A validated method involves the Hofmann rearrangement mediated by NaBr, yielding 49% product with purity confirmed by -NMR (δ 7.41–7.35 ppm for aromatic protons) and -NMR (δ 153.1 ppm for the carbamate carbonyl) . To optimize yields:
Q. How is this compound characterized structurally and analytically?
Answer: Key characterization methods include:
- NMR Spectroscopy : -NMR identifies aromatic protons (δ 7.35–7.41 ppm) and the benzyloxy group (δ 5.19 ppm). -NMR confirms the carbamate carbonyl (δ ~153 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 306.2 (CHBrNO) .
- X-ray Crystallography : For solid-state analysis, analogous carbamates have been resolved using SHELX software to determine bond angles and hydrogen-bonding networks .
Q. What are the recommended storage conditions to ensure compound stability?
Answer:
- Store in airtight, light-resistant containers at 2–8°C in a dry environment.
- Avoid exposure to moisture, as carbamates are prone to hydrolysis. Stability is maintained for >12 months under these conditions .
Advanced Research Questions
Q. How does the bromine substituent influence biological activity compared to chloro or methyl analogs?
Answer: The 4-bromo group enhances lipophilicity and target binding affinity. Comparative SAR studies show:
- Acetylcholinesterase Inhibition : Bromine increases IC by 1.5-fold compared to 4-chloro analogs due to stronger halogen bonding .
- Anticancer Activity : Brominated carbamates exhibit 20–30% higher cytotoxicity (e.g., IC = 8.2 µM vs. 12.5 µM for chloro analogs) in MCF-7 cell lines .
- Solubility Trade-offs : Bromine reduces aqueous solubility (log P = 2.8 vs. 2.2 for methyl derivatives), necessitating formulation optimization .
Q. What computational strategies predict binding modes of this carbamate with biological targets?
Answer:
- Molecular Docking : AutoDock Vina efficiently models interactions with enzymes (e.g., cholinesterases). The bromophenyl group shows π-π stacking with Tyr337 in acetylcholinesterase (binding energy = −8.2 kcal/mol) .
- MD Simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonds between the carbamate carbonyl and His440 in the catalytic triad .
Q. How can contradictory bioactivity data across studies be resolved?
Answer: Discrepancies arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies:
- Reproducibility Checks : Validate bioassays using reference standards (e.g., donepezil for cholinesterase inhibition) .
- Purity Thresholds : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
- Dose-Response Curves : Compare EC values across multiple replicates to confirm potency trends .
Methodological Challenges
Q. What are the key pitfalls in scaling up synthesis, and how are they addressed?
Answer:
- Low Yield : The Hofmann rearrangement method yields 49% . Scale-up alternatives include:
- Byproduct Formation : Use scavengers (e.g., polymer-supported reagents) to trap unreacted intermediates .
Q. How are ecological risks assessed given limited ecotoxicity data?
Answer:
- Read-Across Models : Estimate toxicity using data from structurally similar carbamates (e.g., LC for Daphnia magna = 2.1 mg/L for methyl analogs) .
- QSAR Predictions : Tools like ECOSAR classify the compound as "toxic to aquatic life" (predicted LC = 1.8 mg/L), prompting strict waste disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
